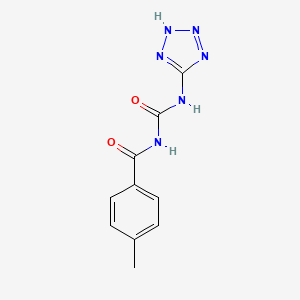![molecular formula C16H11NS2 B14243696 Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl- CAS No. 217963-27-4](/img/structure/B14243696.png)
Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl-, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with compounds containing active hydrogen atoms.
Knoevenagel Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups in the presence of a base.
Biginelli Reaction: A multi-component reaction that synthesizes dihydropyrimidinones, which can be further transformed into benzothiazole derivatives.
Microwave Irradiation: This method uses microwave energy to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.
One-Pot Multicomponent Reactions: These reactions involve the simultaneous combination of three or more reactants in a single reaction vessel to form the desired product
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves the use of high-pressure reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, is also becoming more prevalent in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Aplicaciones Científicas De Investigación
Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl- has a wide range of scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular, anti-cancer, and anti-inflammatory agent
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Industrial Chemistry: It serves as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl- involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .
Comparación Con Compuestos Similares
Similar Compounds
2-Arylbenzothiazoles: Known for their anti-cancer and anti-bacterial properties.
Benzothiazole-2-acetonitrile: Used in the synthesis of methine dyes.
Benzo[d]imidazo[2,1-b]thiazole Derivatives: Studied for their anti-mycobacterial activity.
Uniqueness
Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzothiazole and benzo[b]thiophene moieties makes it a versatile scaffold for the development of new therapeutic agents and materials .
Propiedades
Número CAS |
217963-27-4 |
|---|---|
Fórmula molecular |
C16H11NS2 |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
5-(1-benzothiophen-2-yl)-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C16H11NS2/c1-10-17-13-8-12(6-7-15(13)18-10)16-9-11-4-2-3-5-14(11)19-16/h2-9H,1H3 |
Clave InChI |
RJWCAACZKXBKRZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(S1)C=CC(=C2)C3=CC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Phosphonomethoxy)phenyl]acetic acid](/img/structure/B14243613.png)
![2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane](/img/structure/B14243645.png)
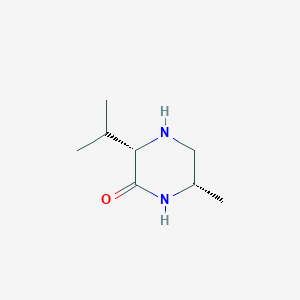
![Ethanone, 1-[4-(3-chloro-2-hydroxypropoxy)phenyl]-](/img/structure/B14243656.png)


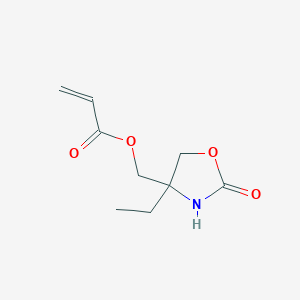
![9-Propyl-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine](/img/structure/B14243669.png)
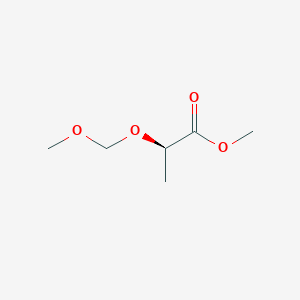
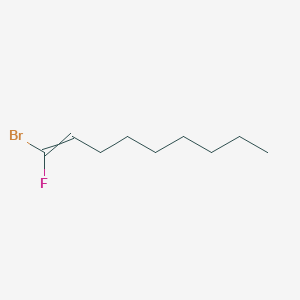
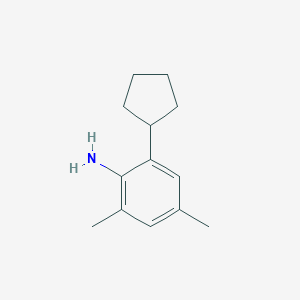
![(2S)-4-[(1S)-2,6,6-Trimethylcyclohex-2-en-1-yl]but-3-en-2-ol](/img/structure/B14243683.png)
